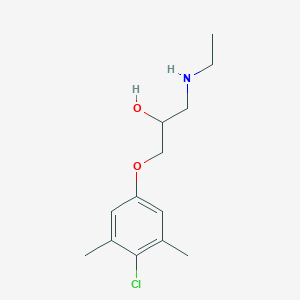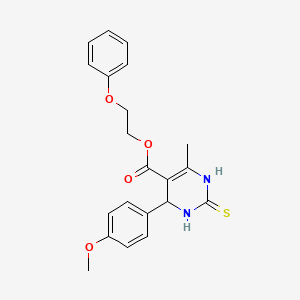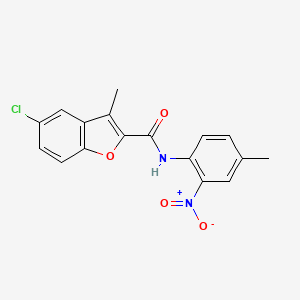
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol, also known as propranolol, is a beta-blocker medication used to treat hypertension, angina, and other cardiovascular conditions. However, propranolol has also been studied for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Propranolol has been studied for its potential use in various scientific research applications. One such application is its use in the study of memory consolidation and reconsolidation. Propranolol has been shown to disrupt the reconsolidation of emotional memories, potentially offering a new approach to treating post-traumatic stress disorder.
Another area of research is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of cancer. Propranolol has been shown to inhibit the growth and metastasis of certain types of cancer cells, including breast cancer and melanoma.
Wirkmechanismus
Propranolol works by blocking the beta receptors in the body, which are responsible for the body's response to stress and anxiety. By blocking these receptors, 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol can reduce heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, and it can also decrease the release of renin, a hormone that regulates blood pressure. Propranolol can also cause bronchoconstriction, which can be problematic for patients with asthma or other respiratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe when used as directed. However, one limitation is that 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's effects can be variable depending on the individual, making it difficult to control for individual differences in research studies.
Zukünftige Richtungen
There are several potential future directions for 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol research. One area of interest is its potential use in the treatment of addiction. Propranolol has been shown to reduce drug-seeking behavior in animal models, and it may have potential as a treatment for addiction in humans.
Another area of interest is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of anxiety disorders. While 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol is not typically used as a first-line treatment for anxiety, it may have potential as an adjunct therapy in certain cases.
Conclusion:
Propranolol is a beta-blocker medication with potential applications in scientific research. Its well-established safety profile and potential for use in memory consolidation, cancer treatment, addiction, and anxiety disorders make it an interesting area for future research.
Synthesemethoden
Propranolol can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 1-(4-chloro-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with ethylamine and isopropylamine to form 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol.
Eigenschaften
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-4-15-7-11(16)8-17-12-5-9(2)13(14)10(3)6-12/h5-6,11,15-16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPLSYSQJTMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC(=C(C(=C1)C)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)